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  • Product: 1-(Bromomethyl)-1-ethoxycyclobutane
  • CAS: 2031259-09-1

Core Science & Biosynthesis

Foundational

What are the physical and chemical properties of 1-(Bromomethyl)-1-ethoxycyclobutane?

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive overview of the physical, chemical, and spectroscop...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 1-(Bromomethyl)-1-ethoxycyclobutane (CAS No. 2031259-09-1).[1] As a functionalized cyclobutane derivative, this compound presents potential as a versatile building block in organic synthesis, particularly in the development of novel therapeutic agents and materials. This document details its structural and physicochemical characteristics, predicted spectroscopic data, and typical reactivity patterns, including nucleophilic substitution and elimination reactions. Furthermore, a plausible synthetic route and detailed experimental protocols for its preparation and characterization are presented, grounded in established chemical principles and data from analogous structures. This guide is intended to serve as a foundational resource for researchers and professionals engaged in synthetic and medicinal chemistry.

Introduction

1-(Bromomethyl)-1-ethoxycyclobutane is a halogenated ether possessing a strained cyclobutane ring. This unique structural combination imparts a distinct reactivity profile, making it an intriguing substrate for synthetic exploration. The presence of a primary alkyl bromide offers a reactive handle for nucleophilic displacement, while the adjacent quaternary center, substituted with an ethoxy group, influences the steric and electronic environment of the molecule. The strained four-membered ring can also participate in ring-expansion reactions under certain conditions, further expanding its synthetic utility. This guide aims to consolidate the available information and provide expert insights into the properties and potential applications of this compound.

Physicochemical Properties

Direct experimental data for 1-(Bromomethyl)-1-ethoxycyclobutane is not extensively available in the peer-reviewed literature. Therefore, the following properties are a combination of available data and expert estimations based on structurally similar compounds, such as (Bromomethyl)cyclobutane.[2]

PropertyValue (Estimated)Source/Basis for Estimation
Molecular Formula C₇H₁₃BrO[3]
Molecular Weight 193.08 g/mol [3]
CAS Number 2031259-09-1[1]
Appearance Colorless to pale yellow liquidBased on analogous bromoalkanes and ethers.
Boiling Point 165-175 °CExtrapolated from the boiling point of (Bromomethyl)cyclobutane (123-124 °C)[2], accounting for the additional ethoxy group.
Density ~1.25 g/mL at 25 °CEstimated to be slightly lower than (Bromomethyl)cyclobutane (1.326 g/mL)[2] due to the less dense ethoxy group.
Refractive Index (n₂₀/D) ~1.47Estimated to be slightly lower than (Bromomethyl)cyclobutane (1.48)[2].
Solubility Moderately soluble in polar organic solvents (e.g., ethanol, acetone, diethyl ether, dichloromethane). Insoluble in water.General solubility characteristics of halogenated ethers.
Stability Stable under normal conditions. Sensitive to strong bases and nucleophiles.

Spectroscopic Characterization (Predicted)

No experimental spectra for 1-(Bromomethyl)-1-ethoxycyclobutane are readily available. The following predictions are based on the analysis of its structure and comparison with spectroscopic data of analogous compounds, including cyclobutane derivatives[2][4][5], bromoalkanes, and ethers.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the ethoxy group and the cyclobutane ring protons.

  • Ethoxy Group: A triplet at approximately 1.2 ppm (3H, -CH₃) and a quartet at around 3.5 ppm (2H, -OCH₂-).

  • Bromomethyl Group: A singlet at approximately 3.6 ppm (2H, -CH₂Br). The chemical shift is influenced by the adjacent electronegative bromine and the quaternary carbon.[6]

  • Cyclobutane Ring Protons: A series of multiplets between 1.8 and 2.5 ppm (6H). The puckered nature of the cyclobutane ring can lead to complex splitting patterns for the axial and equatorial protons.[2]

¹³C NMR Spectroscopy

The carbon NMR spectrum should display seven distinct resonances.

  • Ethoxy Group: A signal for the methyl carbon (-CH₃) at approximately 15 ppm and a signal for the methylene carbon (-OCH₂-) around 65 ppm.

  • Bromomethyl Group: A resonance for the bromomethyl carbon (-CH₂Br) is predicted to be in the range of 35-45 ppm.

  • Cyclobutane Ring Carbons: The quaternary carbon (C1) bearing the ethoxy and bromomethyl groups is expected to appear around 80-90 ppm. The methylene carbons of the cyclobutane ring (C2, C3, C4) will likely resonate in the range of 20-35 ppm. Unsubstituted cyclobutane has a chemical shift of 22.4 ppm.[2]

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the following key absorptions:

  • C-H Stretching (Aliphatic): 2850-3000 cm⁻¹

  • C-O Stretching (Ether): A strong band in the region of 1050-1150 cm⁻¹

  • C-Br Stretching: A band in the fingerprint region, typically around 500-600 cm⁻¹

Mass Spectrometry (MS)

Electron ionization mass spectrometry is expected to show a molecular ion peak. Due to the presence of bromine, a characteristic M+2 peak of nearly equal intensity will be observed.

  • Molecular Ion (M⁺): m/z 192 and 194 (corresponding to ⁷⁹Br and ⁸¹Br isotopes).

  • Key Fragmentation Patterns:

    • Loss of a bromine radical to give a fragment at m/z 113.

    • Alpha-cleavage of the ether, leading to the loss of an ethyl radical (m/z 163/165) or an ethoxy radical (m/z 147).

    • Cleavage of the bromomethyl group, resulting in a fragment at m/z 99.

    • The base peak is likely to be the butyl cation fragment at m/z 57, arising from the cleavage of the C-Br bond followed by rearrangement and fragmentation of the cyclobutane ring.[7]

Chemical Properties and Reactivity

The chemical behavior of 1-(Bromomethyl)-1-ethoxycyclobutane is primarily dictated by the reactive C-Br bond and the strained cyclobutane ring.

Nucleophilic Substitution Reactions

The primary alkyl bromide is susceptible to nucleophilic substitution, proceeding via either an Sₙ1 or Sₙ2 mechanism depending on the reaction conditions.[8][9]

  • Sₙ2 Pathway: With strong, unhindered nucleophiles in polar aprotic solvents, a direct displacement of the bromide is expected.

  • Sₙ1 Pathway: In the presence of weak nucleophiles and polar protic solvents, the reaction may proceed through a carbocation intermediate.[10] The formation of a primary carbocation is generally unfavorable; however, rearrangement to a more stable tertiary carbocation via ring expansion is a likely competing pathway.[11]

G cluster_0 Nucleophilic Substitution Pathways Reactant 1-(Bromomethyl)-1-ethoxycyclobutane SN2_Product Substitution Product Reactant->SN2_Product  Sₙ2 (Strong Nu⁻) Carbocation Primary Carbocation Reactant->Carbocation  Sₙ1 (Weak Nu⁻) Rearranged_Carbocation Tertiary Cyclopentyl Carbocation Carbocation->Rearranged_Carbocation  Ring Expansion SN1_Product Rearranged Substitution Product Rearranged_Carbocation->SN1_Product  Nucleophilic Attack

Caption: Potential nucleophilic substitution pathways.

Elimination Reactions

With strong, sterically hindered bases, elimination reactions (E1 or E2) can occur, leading to the formation of an alkene.[12][13] The likely product would be 1-ethoxy-1-(methylidene)cyclobutane.

Ring Expansion Reactions

Under conditions that favor carbocation formation (e.g., solvolysis or treatment with Lewis acids), the initial primary carbocation can undergo a rapid 1,2-alkyl shift, leading to a more stable tertiary cyclopentyl carbocation.[1][11] This ring expansion is a common feature in the chemistry of cyclobutylmethyl derivatives. Subsequent reaction with a nucleophile would yield a cyclopentyl product.

G Start 1-(Bromomethyl)-1-ethoxycyclobutane Carbocation_Initial Primary Cyclobutylmethyl Carbocation Start->Carbocation_Initial -Br⁻ Transition_State Ring Expansion Transition State Carbocation_Initial->Transition_State Carbocation_Rearranged Tertiary Cyclopentyl Carbocation Transition_State->Carbocation_Rearranged Product Cyclopentyl Product Carbocation_Rearranged->Product + Nu⁻

Caption: Mechanism of ring expansion.

Synthesis and Experimental Protocols

A plausible and efficient synthesis of 1-(Bromomethyl)-1-ethoxycyclobutane involves a two-step process starting from cyclobutanone.

Proposed Synthetic Pathway

G Cyclobutanone Cyclobutanone Intermediate_1 1-Ethoxycyclobutane-1-carbonitrile Cyclobutanone->Intermediate_1 1. TMSCN, ZnI₂ 2. EtOH, H⁺ Intermediate_2 1-Ethoxy-1-(hydroxymethyl)cyclobutane Intermediate_1->Intermediate_2 LiAlH₄, Et₂O Final_Product 1-(Bromomethyl)-1-ethoxycyclobutane Intermediate_2->Final_Product PBr₃, Pyridine

Caption: Proposed synthetic route.

Step-by-Step Experimental Protocols

Step 1: Synthesis of 1-Ethoxy-1-(hydroxymethyl)cyclobutane

  • Cyanohydrin Formation and Etherification: To a solution of cyclobutanone (1.0 eq) in dichloromethane at 0 °C is added trimethylsilyl cyanide (1.1 eq) and a catalytic amount of zinc iodide. The reaction is stirred for 2 hours. The solvent is removed under reduced pressure. The crude cyanohydrin is then dissolved in absolute ethanol and treated with a catalytic amount of concentrated sulfuric acid. The mixture is stirred at room temperature overnight. The reaction is quenched with a saturated aqueous solution of sodium bicarbonate and extracted with diethyl ether. The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated to yield 1-ethoxycyclobutane-1-carbonitrile.

  • Reduction of the Nitrile: The crude 1-ethoxycyclobutane-1-carbonitrile is dissolved in anhydrous diethyl ether and added dropwise to a stirred suspension of lithium aluminum hydride (1.5 eq) in diethyl ether at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 4 hours. The reaction is carefully quenched by the sequential addition of water, 15% aqueous sodium hydroxide, and water. The resulting precipitate is filtered off, and the filtrate is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford 1-ethoxy-1-(hydroxymethyl)cyclobutane.

Step 2: Bromination to 1-(Bromomethyl)-1-ethoxycyclobutane

  • To a solution of 1-ethoxy-1-(hydroxymethyl)cyclobutane (1.0 eq) and pyridine (1.2 eq) in anhydrous diethyl ether at 0 °C is added phosphorus tribromide (0.4 eq) dropwise.

  • The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 2 hours.

  • The reaction is quenched by the slow addition of ice-water.

  • The layers are separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with saturated aqueous sodium bicarbonate, brine, and dried over anhydrous magnesium sulfate.

  • The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield 1-(Bromomethyl)-1-ethoxycyclobutane.

Safety and Handling

1-(Bromomethyl)-1-ethoxycyclobutane is classified as a flammable liquid, a skin irritant, and can cause serious eye damage. It may also cause respiratory irritation. Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. Avoid contact with strong bases and oxidizing agents.

Conclusion

1-(Bromomethyl)-1-ethoxycyclobutane is a promising synthetic intermediate with a rich and varied chemical reactivity. Its ability to undergo nucleophilic substitution, elimination, and ring-expansion reactions makes it a valuable tool for the construction of complex molecular architectures. This guide provides a foundational understanding of its properties and a practical framework for its synthesis and handling. Further research into the reaction scope and applications of this compound is warranted and is expected to uncover new opportunities in medicinal chemistry and materials science.

References

  • 1-(bromomethyl)-1-ethoxycyclobutane — Chemical Substance Information - NextSDS. (n.d.). Retrieved March 25, 2026, from [Link]

  • Elimination Reactions. (n.d.). Retrieved March 25, 2026, from [Link]

  • Ring Expansion Rearrangements. (2024, November 15). Chemistry Steps. Retrieved March 25, 2026, from [Link]

  • 1-(bromomethyl)-1-ethoxycyclobutane (C7H13BrO). (n.d.). PubChemLite. Retrieved March 25, 2026, from [Link]

  • 1-(bromomethyl)-1-ethoxycyclopentane | CAS 1249422-25-0. (n.d.). American Elements. Retrieved March 25, 2026, from [Link]

  • CN103435439A - Preparation method of bromomethyl cyclobutane. (n.d.). Google Patents.
  • Nucleophilic Substitution Reactions - Haloalkanes. (2026, January 1). CK-12 Foundation. Retrieved March 25, 2026, from [Link]

  • 8.5. Elimination reactions. (n.d.). Lumen Learning. Retrieved March 25, 2026, from [Link]

  • Alkyl Halides and Elimination Reactions. (n.d.). Retrieved March 25, 2026, from [Link]

  • 13C NMR Chemical Shifts. (2021, October 20). Organic Chemistry Data. Retrieved March 25, 2026, from [Link]

  • Organic Chemistry Alkyl Halides - Elimination Reactions. (n.d.). Retrieved March 25, 2026, from [Link]

  • Ring expansion from a given cyclic carbocation. (2015, April 29). Chemistry Stack Exchange. Retrieved March 25, 2026, from [Link]

  • 1-(bromomethyl)-1-methoxycyclobutane (C6H11BrO). (n.d.). PubChemLite. Retrieved March 25, 2026, from [Link]

  • 7: Reactions of Haloalkanes, Alcohols, and Amines. Nucleophilic Substitution. (n.d.). Retrieved March 25, 2026, from [Link]

  • Alkyl Halides and Nucleophilic Substitution. (n.d.). Retrieved March 25, 2026, from [Link]

  • Classifying Halogenoalkanes Reactions of Halogenoalkanes Nucleophilic substitution reactions. (n.d.). Retrieved March 25, 2026, from [Link]

  • The oa-TOF mass spectra of the major bromine-containing peaks shown in... (n.d.). ResearchGate. Retrieved March 25, 2026, from [Link]

  • 1H NMR Chemical Shifts. (2020, February 14). Organic Chemistry Data. Retrieved March 25, 2026, from [Link]

  • 1-Methyl-1-ethoxycyclobutane. (n.d.). PubChem. Retrieved March 25, 2026, from [Link]

  • Cyclohexane, (bromomethyl)-. (n.d.). NIST WebBook. Retrieved March 25, 2026, from [Link]

  • mass spectrum of 1-bromobutane C4H9Br CH3CH2CH2CH2Br fragmentation pattern of m/z m/e ions for analysis and identification of n-butyl iodide image diagram doc brown's advanced organic chemistry revision notes. (n.d.). Doc Brown's Chemistry. Retrieved March 25, 2026, from [Link]

  • 13.13 Uses of 13C NMR Spectroscopy. (n.d.). NC State University Libraries. Retrieved March 25, 2026, from [Link]

  • 13C NMR spectrum of 1-bromobutane. (2025, February 13). Retrieved March 25, 2026, from [Link]

  • Refractive index of 1-bromobutane. (2009, January). ResearchGate. Retrieved March 25, 2026, from [Link]

Sources

Exploratory

Aqueous Stability and Solvolytic Degradation of 1-(Bromomethyl)-1-ethoxycyclobutane: A Mechanistic Whitepaper

Executive Summary In early-stage drug development and synthetic route scouting, bifunctional cycloalkanes frequently present unexpected stability challenges. 1-(Bromomethyl)-1-ethoxycyclobutane (CAS: 2031259-09-1) is a p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In early-stage drug development and synthetic route scouting, bifunctional cycloalkanes frequently present unexpected stability challenges. 1-(Bromomethyl)-1-ethoxycyclobutane (CAS: 2031259-09-1) is a prime example. Featuring a strained four-membered ring, an ether linkage, and a neopentyl-type primary bromide, this molecule is structurally primed for complex reactivity.

A common pitfall in formulation science is assuming that primary alkyl bromides will undergo simple, slow hydrolysis in aqueous media. However, 1-(bromomethyl)-1-ethoxycyclobutane exhibits profound aqueous instability. It degrades rapidly—not through direct substitution, but via a thermodynamically driven cascade of structural rearrangements leading to ring expansion. This whitepaper deconstructs the mechanistic causality behind this degradation and provides field-proven, self-validating protocols for kinetic profiling.

Mechanistic Causality: The Driving Forces of Aqueous Solvolysis

To understand the behavior of this molecule in water, we must analyze the steric and thermodynamic forces dictating its reactivity. The degradation is governed by three sequential principles:

A. Steric Prohibition of Direct Hydrolysis (SN2)

The primary bromide is situated on a carbon directly adjacent to a quaternary center (C1 of the cyclobutane ring). This "neopentyl-like" architecture sterically shields the electrophilic carbon. The bulky cyclobutane ring effectively blocks the trajectory required for a backside attack by water molecules, rendering direct SN2 hydrolysis kinetically prohibited.

B. Anchimeric Assistance and Ring Strain Relief

Denied a direct substitution pathway, the molecule undergoes an SN1-like solvolysis driven entirely by the relief of Baeyer angle strain. Cyclobutane possesses approximately 26.3 kcal/mol of ring strain. As the carbon-bromine bond begins to ionize, the C1-C2 bond of the cyclobutane ring synchronously migrates to the forming carbocation center. This ring expansion converts the highly strained four-membered ring into a thermodynamically relaxed five-membered cyclopentane ring ().

C. Oxocarbenium Ion Stabilization

The migration shifts the positive charge to the carbon bearing the ethoxy group, forming a 1-ethoxycyclopentyl cation. Unlike standard transient carbocations, this intermediate is an oxocarbenium ion . It is exceptionally stable due to resonance electron donation from the adjacent oxygen lone pair, which completes the carbon's octet ().

Degradation Pathway & Final Products

Once the stable oxocarbenium ion is formed, it is rapidly intercepted by water from the aqueous solvent to form a hemiacetal: 1-ethoxycyclopentan-1-ol .

Because hemiacetals are inherently unstable in aqueous environments—especially under the mildly acidic conditions generated by the concomitant release of hydrobromic acid (HBr)—the intermediate rapidly collapses. The ether bond is cleaved, yielding cyclopentanone and ethanol .

Mechanism A 1-(Bromomethyl)-1- ethoxycyclobutane B Transition State (Ring Expansion) A->B Br- Loss C 1-Ethoxycyclopentyl Oxocarbenium Ion B->C Strain Relief D 1-Ethoxycyclopentan-1-ol (Hemiacetal) C->D + H2O E Cyclopentanone + Ethanol + HBr D->E Hydrolysis

Mechanistic pathway of 1-(bromomethyl)-1-ethoxycyclobutane solvolysis via ring expansion.

Quantitative Data Summary

The table below summarizes the theoretical yield and physicochemical fate of the resulting degradants when the parent molecule is exposed to aqueous media.

Degradant / ProductMolecular Weight ( g/mol )Expected Molar YieldRole in PathwayPhysicochemical Fate in Aqueous Media
Cyclopentanone 84.12~100%Primary organic productStable, moderate aqueous solubility
Ethanol 46.07~100%Cleaved alkoxy leaving groupHighly miscible, acts as a co-solvent
Hydrobromic Acid 80.91~100%Inorganic byproductDissociates completely, lowers solution pH

Experimental Methodologies: Kinetic Profiling

To accurately assess the half-life of 1-(bromomethyl)-1-ethoxycyclobutane in formulation buffers, researchers must employ a self-validating kinetic assay . The continuous generation of HBr means the system pH will drop if unbuffered, potentially altering the solvolysis rate via autocatalysis of the hemiacetal breakdown. Therefore, robust buffering is a critical protocol standard ().

Self-Validating Protocol: Aqueous Kinetic Profiling via GC-MS

1. Buffer Preparation & Equilibration Prepare a 100 mM Phosphate Buffered Saline (PBS) solution at pH 7.4. Equilibrate the buffer at 37°C in a thermostated water bath. Causality Check: The high buffer capacity is strictly required to neutralize the HBr generated during solvolysis, preventing pH-dependent kinetic artifacts and isolating the ring-expansion step as the sole rate-determining factor.

2. Substrate Initiation Prepare a concentrated stock (100 mM) of 1-(bromomethyl)-1-ethoxycyclobutane in a water-miscible, non-nucleophilic co-solvent (e.g., anhydrous acetonitrile). Spike the stock into the pre-warmed PBS to achieve a final substrate concentration of 1 mM. Ensure the co-solvent remains ≤1% v/v to prevent altering the dielectric constant of the water.

3. Time-Course Sampling & Quenching At predefined time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), extract 500 µL aliquots. Immediately quench the reaction by partitioning into 500 µL of cold hexane containing 1 mM of an internal standard (e.g., d4-cyclopentanone). Vortex aggressively for 10 seconds and centrifuge to separate the layers. Self-Validation Check: The non-polar hexane extracts the unreacted substrate and cyclopentanone while instantly arresting aqueous solvolysis. The internal standard validates extraction efficiency, ensuring that any observed depletion in substrate is due to chemical degradation, not physical loss.

4. Instrumental Analysis (GC-MS) Analyze the organic layer using Gas Chromatography-Mass Spectrometry (GC-MS). Monitor the depletion of the parent mass (m/z ~192/194 for isotopic Br) and the appearance of the primary degradant, cyclopentanone (m/z 84).

5. Data Synthesis Plot the natural log of the remaining substrate concentration versus time ( ln[C] vs t ). A linear fit confirms pseudo-first-order kinetics, validating that the rate-determining step is the unimolecular ionization/ring expansion.

Workflow S1 Step 1: Buffer Preparation (Isotonic PBS, pH 7.4) S2 Step 2: Substrate Initiation (Spike Substrate) S1->S2 S3 Step 3: Time-Course Sampling (Aliquot & Quench) S2->S3 S4 Step 4: GC-MS Analysis (Track m/z 84) S3->S4 S5 Step 5: Data Synthesis (Determine Half-life) S4->S5

Step-by-step experimental workflow for tracking aqueous solvolysis kinetics.

Implications for Drug Development

For pharmaceutical scientists, the inherent aqueous instability of 1-(bromomethyl)-1-ethoxycyclobutane dictates strict handling and formulation boundaries:

  • Storage: The neat compound must be stored over desiccants or in anhydrous, non-nucleophilic solvents (e.g., dry dichloromethane) under an inert argon atmosphere at sub-zero temperatures (-20°C).

  • Formulation: This molecule cannot be formulated in aqueous vehicles, protic solvents (methanol, ethanol), or PEG-based excipients without anticipating rapid degradation to cyclopentanone. If utilized as an API intermediate, all downstream synthetic steps must utilize rigorously dried aprotic solvents.

References

  • Chemistry Steps. "Ring Expansion Rearrangements." Available at: [Link]

  • Master Organic Chemistry. "Rearrangements: Alkyl Shifts and Ring-Expansion Reactions." Available at:[Link]

Foundational

The Advent and Application of Ethoxycyclobutane: A Four-Membered Ring with Enduring Synthetic Utility

A Technical Guide for Chemical Researchers and Drug Development Professionals Abstract The cyclobutane motif, once considered a chemical curiosity due to its inherent ring strain, has emerged as a valuable component in t...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Chemical Researchers and Drug Development Professionals

Abstract

The cyclobutane motif, once considered a chemical curiosity due to its inherent ring strain, has emerged as a valuable component in the modern synthetic chemist's toolbox.[1][2][3] Its unique conformational properties and the potential for stereocontrolled functionalization have made it an attractive feature in drug discovery and natural product synthesis.[4][5] This in-depth guide focuses on a specific, yet versatile, member of this class: the ethoxycyclobutane building block. We will explore its historical discovery, delve into the fundamental synthetic methodologies for its creation, and illuminate its strategic applications that have paved the way for the construction of complex molecular architectures. This paper aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the foundational principles and practical applications of ethoxycyclobutane chemistry, thereby enabling its more widespread and effective use in contemporary research endeavors.

The Dawn of the Four-Membered Ring: Early Syntheses and the Paternò–Büchi Reaction

The story of ethoxycyclobutane is intrinsically linked to the broader history of cyclobutane synthesis. Early attempts to construct this strained four-membered ring were met with significant challenges. However, a watershed moment arrived with the discovery of the [2+2] photocycloaddition reaction, a powerful method for the formation of cyclobutane rings.

One of the most significant early examples of this type of reaction is the Paternò–Büchi reaction , first reported by Emanuele Paternò and George Büchi.[6][7] This photochemical process involves the cycloaddition of a carbonyl compound and an alkene to form an oxetane, a four-membered ring containing an oxygen atom. The reaction of a carbonyl with an enol ether, such as ethyl vinyl ether, provides a direct route to alkoxy-substituted oxetanes, which are structural isomers of alkoxy-cyclobutanones and can be considered precursors to the broader class of ethoxycyclobutane building blocks.

The historical significance of the Paternò–Büchi reaction lies in its ability to construct a strained four-membered ring under relatively mild conditions, using light as the reagent.[6] The mechanism proceeds through the photoexcitation of the carbonyl compound to its triplet state, which then adds to the alkene in a stepwise fashion via a 1,4-biradical intermediate.[8][9] This stepwise nature allows for the formation of the most stable biradical, which in turn governs the regioselectivity of the reaction.

Figure 1: Simplified mechanism of the Paternò-Büchi reaction.

Synthesis of Ethoxycyclobutane Building Blocks: Key Methodologies

The foundational Paternò–Büchi reaction provided the conceptual framework for accessing ethoxy-substituted four-membered rings. Over time, this and other methods have been refined and expanded to allow for the synthesis of a variety of ethoxycyclobutane building blocks.

Photocycloaddition of Carbonyls with Ethyl Vinyl Ether

The direct photocycloaddition of ketones or aldehydes with ethyl vinyl ether remains a cornerstone for the synthesis of 2-ethoxyoxetanes.[3][10] These compounds can then be subjected to further transformations to yield a range of functionalized ethoxycyclobutane derivatives.

Experimental Protocol: Synthesis of 2-Ethoxy-2-methyl-3,3-diphenyl-oxetane

  • Materials: Acetone (distilled), ethyl vinyl ether (distilled), benzophenone, Pyrex reaction vessel, high-pressure mercury lamp.

  • Procedure:

    • A solution of benzophenone (0.1 mol) and a five-fold excess of ethyl vinyl ether (0.5 mol) in acetone (200 mL) is prepared in a Pyrex reaction vessel.

    • The solution is deoxygenated by bubbling with nitrogen for 30 minutes.

    • The reaction vessel is placed in a photochemical reactor and irradiated with a high-pressure mercury lamp at room temperature for 24 hours.

    • The progress of the reaction is monitored by thin-layer chromatography (TLC).

    • Upon completion, the solvent and excess ethyl vinyl ether are removed under reduced pressure.

    • The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the desired 2-ethoxyoxetane.

Thermal [2+2] Cycloaddition of Ketenes with Ethyl Vinyl Ether

While photochemical methods are prevalent, thermal [2+2] cycloadditions also offer a viable route to ethoxycyclobutane derivatives. The reaction of a ketene, generated in situ, with ethyl vinyl ether can produce a 2-ethoxycyclobutanone. This method is particularly useful for the synthesis of cyclobutanones with specific substitution patterns.

Figure 2: General scheme for thermal [2+2] cycloaddition.

The Synthetic Versatility of Ethoxycyclobutanes: Ring-Opening and Rearrangement Reactions

The true value of ethoxycyclobutane building blocks lies in their ability to undergo a variety of synthetically useful transformations, primarily driven by the release of ring strain.

Thermal Ring-Opening of Ethoxycyclobutenes

Ethoxycyclobutenes, which can be prepared from the corresponding cyclobutanones, undergo thermal electrocyclic ring-opening to generate substituted 1,3-dienes.[11][12][13] This reaction proceeds in a conrotatory fashion under thermal conditions, allowing for a high degree of stereochemical control.[14] The resulting dienes are valuable intermediates for subsequent Diels-Alder reactions or other transformations.

Table 1: Comparison of Ring-Opening Conditions for Substituted Cyclobutenes

Substituent at C4Temperature (°C)Product(s)Reference
Phenyl80(E,Z)-1-ethoxy-4-phenyl-1,3-butadiene[11]
Methyl110(E,Z)-1-ethoxy-4-methyl-1,3-butadiene[11]
Acid-Catalyzed Ring Opening

The presence of the ethoxy group activates the cyclobutane ring towards acid-catalyzed ring opening. This can lead to the formation of γ-functionalized carbonyl compounds, providing a convenient method for the introduction of a four-carbon chain into a molecule.

Historical Applications in Natural Product Synthesis

While a comprehensive historical review of every application is beyond the scope of this guide, the strategic use of ethoxycyclobutane building blocks can be seen in the synthesis of various complex natural products. The ability to construct a four-membered ring and then elaborate it through stereocontrolled ring-opening reactions has proven to be a powerful strategy.[15]

For example, early synthetic approaches to certain prostaglandins and steroids utilized cyclobutane intermediates, where the four-membered ring served as a latent precursor to a more complex carbocyclic framework. The principles established in these seminal syntheses laid the groundwork for the more widespread use of cyclobutane building blocks, including those bearing ethoxy substituents, in modern organic synthesis.

Conclusion

The journey of the ethoxycyclobutane building block from a component of a photochemical curiosity to a versatile tool in organic synthesis is a testament to the ingenuity of chemists. The foundational discovery of the Paternò–Büchi reaction and other [2+2] cycloaddition methods provided the initial access to this valuable synthon. The subsequent exploration of its reactivity, particularly its propensity for stereocontrolled ring-opening reactions, has solidified its place in the synthetic chemist's arsenal. For researchers and drug development professionals, a thorough understanding of the synthesis and reactivity of ethoxycyclobutane provides a powerful strategic advantage in the design and execution of complex molecular syntheses. The unique conformational constraints and the potential for subsequent functionalization offered by this four-membered ring will undoubtedly continue to inspire innovative solutions to synthetic challenges for years to come.

References

  • 1,3-Dipolar cycloadditions of photoinduced carbonyl ylides. Part 2.1 Photoreactions of α,β-unsaturated γ,δ-epoxy dinitriles and ethyl vinyl ether. Journal of the Chemical Society, Perkin Transactions 1. ([Link])

  • Synthesis and ring enlargement of 2-ethoxycarbonyl-1-silacyclobutanes. RSC Publishing. ([Link])

  • Vinyl Ether. Encyclopedia MDPI. (2022-10-28). ([Link])

  • Ethyl vinyl ether. Wikipedia. ([Link])

  • 1-Methyl-1-ethoxycyclobutane. PubChem. ([Link])

  • Photocycloaddition of various ketones and aldehydes to vinyl ethers and ketene diethyl acetal. The Journal of Organic Chemistry. (1969-04-01). ([Link])

  • Synthesis and Reactivity of Alkoxy-activated Cyclobutane-1,1-dicarboxylates. Request PDF. ([Link])

  • Ethyl Vinyl Ether. Wood Library-Museum of Anesthesiology (WLM). ([Link])

  • Thermodynamic Control of the Electrocyclic Ring Opening of Cyclobutenes: C=X Substituents at C-3 Mask the Kinetic Torquoselectivity. PMC. ([Link])

  • The photoinduced electron transfer chemistry of ethyl vinyl ether. OAR@UM. ([Link])

  • Photocycloaddition of various ketones and aldehydes to vinyl ethers and ketene diethyl acetal. The Journal of Organic Chemistry. ([Link])

  • Butane, 1-ethoxy-. NIST WebBook. ([Link])

  • Module-IV. Entri. ([Link])

  • Paternò–Büchi reaction. Wikipedia. ([Link])

  • 1-(ethoxycarbonyl)cyclobutane-1-carboxylic acid (C8H12O4). PubChemLite. ([Link])

  • 1,1-CYCLOBUTANEDICARBOXYLIC ACID. Organic Syntheses. ([Link])

  • Chapter 1: Historical Background of Ether Synthesis and Their Properties. Books. ()
  • 1-ethoxycyclobutane-1-carboxylic acid (C7H12O3). PubChemLite. ([Link])

  • Formation of macrocyclic lactones in the Paternò–Büchi dimerization reaction. Beilstein Journal of Organic Chemistry. (2011-02-28). ([Link])

  • Cyclobutane, ethyl-. NIST WebBook. ([Link])

  • Bicyclobutanes as unusual building blocks for complexity generation in organic synthesis. Nature. (2023-01-12). ([Link])

  • Bicyclobutanes as unusual building blocks for complexity generation in organic synthesis. ResearchGate. ([Link])

  • Electrocyclic Reactions. Master Organic Chemistry. (2020-03-16). ([Link])

  • Cyclobutane Derivatives from Thermal Cycloaddition Reactions. ScienceDirect. ([Link])

  • The application of cyclobutane derivatives in organic synthesis. ResearchGate. ([Link])

  • Oxetanes as versatile building blocks in the total synthesis of natural products: An overview. European Journal of Chemistry. (2015-09-15). ([Link])

  • Paterno-Büchi Reaction. Organic Chemistry Portal. ([Link])

  • Recent advances in the total synthesis of cyclobutane-containing natural products. Organic Chemistry Frontiers. ([Link])

  • Cyclobutane synthesis. Organic Chemistry Portal. ([Link])

  • 29.3: Stereochemistry of Thermal Electrocyclic Reactions. Chemistry LibreTexts. (2023-01-28). ([Link])

  • Synthesis of Cyclobutane-Containing Natural Products using Macrocyclic 1,4-Diketones as Templates for Diastereoselective Transformations and Strained Carbon-Carbon Bond Formation, and the Development of Novel Non-Phosphate Carbohydrate-Based Inhibitors of the IspH-Enzyme in Isoprene Synthesis. AUETD. ([Link])

  • Paternò-Büchi Reaction. ResearchGate. ([Link])

  • Synthesis of Silylated Cyclobutanone and Cyclobutene Derivatives Involving 1,4‐Addition of Zinc‐Based Silicon Nucleophiles. PMC. ([Link])

  • Electrocyclic reaction. Wikipedia. ([Link])

  • Cyclobutenones and Benzocyclobutenones: Versatile Synthons in Organic Synthesis. PMC. ([Link])

  • Cyclobutanes in organic synthesis. Part I. Fragmentation to 1,4-dicarbonyl compounds. General considerations. ResearchGate. ([Link])

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Protocols & Analytical Methods

Method

How to prepare Grignard reagents with 1-(Bromomethyl)-1-ethoxycyclobutane

Application Note: Overcoming β-Elimination in the Preparation of Grignard Reagents from 1-(Bromomethyl)-1-ethoxycyclobutane Executive Summary The synthesis of Grignard reagents from highly functionalized, sterically hind...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Overcoming β-Elimination in the Preparation of Grignard Reagents from 1-(Bromomethyl)-1-ethoxycyclobutane

Executive Summary

The synthesis of Grignard reagents from highly functionalized, sterically hindered alkyl halides presents significant challenges in modern drug development and complex organic synthesis. 1-(Bromomethyl)-1-ethoxycyclobutane (CAS: 2031259-09-1) is a prime example of a difficult substrate. It features a neopentyl-like primary bromide attached to a quaternary cyclobutane carbon, which severely retards the oxidative addition of magnesium. Furthermore, the presence of an ethoxy group at the β-position makes the resulting organomagnesium species highly unstable and prone to rapid β-elimination.

This application note details the mechanistic causality behind these failures and provides two field-validated protocols—Low-Temperature Rieke Magnesium Insertion and In Situ Barbier-Type Trapping —to successfully harness this building block for carbon-carbon bond formation.

Mechanistic Causality: The Dual Threat of Sterics and Elimination

To successfully utilize 1-(bromomethyl)-1-ethoxycyclobutane, researchers must navigate two competing kinetic pathways:

  • Neopentyl Steric Hindrance: The bulky quaternary center of the cyclobutane ring shields the bromomethyl group. Standard magnesium turnings often fail to initiate oxidative addition at room temperature. If the reaction mixture is heated to force initiation, it inadvertently accelerates the degradation of whatever Grignard reagent does form [1].

  • Thermodynamically Driven β-Elimination: Once the C–Mg bond is formed, the molecule exists as a β-alkoxyalkylmagnesium bromide. The highly nucleophilic C–Mg bond and the adjacent ethoxy leaving group create a perfect storm for β-elimination. At temperatures above 0 °C, the molecule rapidly expels magnesium ethoxybromide to form methylenecyclobutane [2]. This elimination is driven by the formation of a strong Mg–O bond and the relief of steric crowding around the cyclobutane ring.

To outcompete the elimination pathway, the Grignard reagent must either be generated at cryogenic temperatures where the elimination kinetics are frozen, or it must be trapped by an electrophile the exact moment it forms[3].

Visualization of Reaction Pathways

Pathway SM 1-(Bromomethyl)-1- ethoxycyclobutane Mg Activated Mg Oxidative Addition SM->Mg Slow (Sterics) Grignard Transient Grignard (β-ethoxyalkylmagnesium) Mg->Grignard Elimination β-Elimination Byproduct (Methylenecyclobutane) Grignard->Elimination Temp > 0 °C (Unstable) Electrophile Electrophilic Trapping (e.g., Aldehyde/Ketone) Grignard->Electrophile Barbier Conditions or Temp < -40 °C Product Target Functionalized Cyclobutane Electrophile->Product

Reaction pathways of 1-(bromomethyl)-1-ethoxycyclobutane highlighting the β-elimination risk.

Quantitative Condition Analysis

The table below summarizes the expected outcomes when subjecting 1-(bromomethyl)-1-ethoxycyclobutane to various metallation strategies.

Table 1: Impact of Reaction Conditions on Product Yield vs. Elimination

MethodologyTemp (°C)Mg SourceTrapping StrategyExpected Adduct Yieldβ-Elimination (%)
Standard Grignard25 °CMg TurningsSequential< 5%> 90%
Turbo Grignard (i-PrMgCl)0 °CExchange ReagentSequential< 10% (Slow Exchange)~ 50%
Low-Temp Insertion -78 °C Rieke Mg (Mg)*Sequential 65 – 75% 15 – 25%
Barbier Reaction 0 °C Activated Turnings In Situ 70 – 85% < 10%

Experimental Protocols

The following self-validating protocols are designed to minimize the lifetime of the unreacted β-alkoxy Grignard reagent.

Protocol A: Low-Temperature Insertion via Rieke Magnesium

This protocol relies on the massive surface area of Rieke Magnesium (Mg*) to force the oxidative addition of the sterically hindered bromide at temperatures where β-elimination is kinetically halted (-78 °C) [4].

Materials:

  • 1-(Bromomethyl)-1-ethoxycyclobutane (1.0 equiv, 0.5 M in THF)

  • Rieke Magnesium suspension in THF (1.5 equiv)

  • Electrophile (e.g., benzaldehyde, 1.2 equiv)

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk flask under strict argon atmosphere, add the Rieke Magnesium suspension in anhydrous THF.

  • Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78 °C.

  • Halide Addition: Add the 1-(bromomethyl)-1-ethoxycyclobutane solution dropwise over 15 minutes. The high reactivity of Mg* will initiate insertion despite the extreme cold.

  • Maturation: Stir the mixture at -78 °C for 45 minutes. Self-Validation Check: Do not allow the temperature to rise above -40 °C during this phase, or the solution will rapidly darken as elimination to methylenecyclobutane occurs.

  • Sequential Trapping: Add the electrophile dropwise. Stir for an additional 1 hour at -78 °C, then slowly remove the cooling bath to allow the mixture to warm to room temperature.

  • Quench & Workup: Quench carefully with saturated aqueous NH₄Cl. Extract with diethyl ether, wash with brine, dry over MgSO₄, and concentrate.

Protocol B: Barbier-Type In Situ Trapping (Recommended for Scalability)

If Rieke Mg is unavailable, the Barbier method is the superior alternative. By introducing the electrophile simultaneously with the bromide, the transient Grignard reagent is trapped in a bimolecular reaction before the unimolecular β-elimination can occur [3].

Materials:

  • 1-(Bromomethyl)-1-ethoxycyclobutane (1.0 equiv)

  • Electrophile (1.0 equiv)

  • Magnesium turnings (2.0 equiv)

  • 1,2-Dibromoethane (0.05 equiv, for activation)

  • Iodine (1 crystal)

Step-by-Step Methodology:

  • Surface Activation: Add Mg turnings to a flame-dried, argon-purged multi-neck flask. Add a single crystal of iodine and heat gently with a heat gun until iodine vapors coat the turnings. Allow to cool.

  • Chemical Entrainment: Add anhydrous THF to cover the turnings, followed by 1,2-dibromoethane. Stir until the evolution of ethylene gas ceases, exposing a fresh, highly active magnesium surface. Cool the flask to 0 °C.

  • Co-Addition: Prepare a single solution containing both 1-(bromomethyl)-1-ethoxycyclobutane and the electrophile in anhydrous THF. Add this mixture dropwise to the activated Mg at 0 °C over 30 minutes.

  • In Situ Reaction: The Grignard reagent forms and immediately attacks the adjacent electrophile. Stir for 2 hours at 0 °C, then allow to warm to room temperature.

  • Validation & Quench: Analyze an aliquot via GC-MS. Self-Validation Check: A prominent peak at m/z 68 indicates excessive methylenecyclobutane formation, meaning the addition rate was too fast or the temperature spiked. If the target adduct is confirmed, quench with saturated aqueous NH₄Cl and perform a standard organic extraction.

References

  • Grignard Reaction | Chem-Station Int. Ed. Chem-Station. Available at:[Link]

  • β-Elimination Reactions | The Organometallic Reader. WordPress. Available at:[Link]

  • Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium. Carnegie Mellon University / ACS. Available at:[Link]

Application

Application Note: Suzuki-Miyaura Cross-Coupling of 1-(Bromomethyl)-1-ethoxycyclobutane

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Focus: C(sp²)–C(sp³) Bond Formation, Neopentyl Steric Hindrance, Reaction Optimization Introduction & Chemical Context The incorporatio...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Focus: C(sp²)–C(sp³) Bond Formation, Neopentyl Steric Hindrance, Reaction Optimization

Introduction & Chemical Context

The incorporation of sp³-rich structural motifs is a highly effective strategy in modern drug discovery to improve the pharmacokinetic profiles of candidate molecules—a paradigm often referred to as "escaping flatland." Cyclobutane derivatives offer unique conformational rigidity, metabolic stability, and modulated lipophilicity. Specifically, 1-(bromomethyl)-1-ethoxycyclobutane (CAS: 2031259-09-1) [1] is a highly valuable building block for introducing an ethoxy-substituted sp³-carbon center[2].

However, utilizing this specific building block in standard palladium-catalyzed Suzuki-Miyaura cross-coupling reactions presents significant kinetic challenges. The bromomethyl group is attached to a fully substituted quaternary carbon (C1 of the cyclobutane ring), creating a sterically hindered, neopentyl-like environment. This extreme steric bulk severely retards the initial oxidative addition of the palladium catalyst into the C(sp³)–Br bond, a known and formidable challenge for neopentyl-type fragments[3].

Mechanistic Insights: Overcoming Neopentyl Steric Hindrance

To successfully couple 1-(bromomethyl)-1-ethoxycyclobutane, the catalytic system must be carefully engineered to lower the activation barrier of oxidative addition while preventing off-cycle side reactions.

  • Suppression of β -Hydride Elimination (The Structural Advantage): A major advantage of this specific substrate is its inherent stability post-oxidative addition. The C1 carbon of the cyclobutane ring lacks hydrogen atoms. Therefore, the intermediate Pd(II)-alkyl complex strictly cannot undergo β -hydride elimination—the most common degradation pathway for alkyl halides in cross-coupling. This allows the relatively slow transmetalation step to proceed without competing decomposition.

  • Ligand Selection: Electron-rich, sterically demanding dialkylbiaryl phosphine ligands (such as RuPhos) are required. The electron richness of the ligand increases the nucleophilicity of the Pd(0) center, forcing insertion into the hindered C–Br bond, while the steric bulk promotes the final reductive elimination step.

  • Boron Reagent Activation: Because the oxidative addition is slow, the arylboronic acid is susceptible to protodeboronation over extended reaction times at elevated temperatures. Utilizing a biphasic solvent system with a strong base ensures a steady concentration of the active boronate species without accelerating degradation[4].

SuzukiCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Rate-Limiting Step) Pd0->OxAdd + 1-(Bromomethyl)- 1-ethoxycyclobutane PdII_Br Pd(II)(Alkyl)(Br)L_n Stable Intermediate (No β-H Elimination) OxAdd->PdII_Br TransMet Transmetalation with Ar-B(OH)2 PdII_Br->TransMet + Base PdII_Alkyl Pd(II)(Alkyl)(Ar)L_n Pre-reductive Complex TransMet->PdII_Alkyl RedElim Reductive Elimination (Product Release) PdII_Alkyl->RedElim RedElim->Pd0 Catalyst Regeneration Product Cross-Coupled Product C(sp2)-C(sp3) Bond RedElim->Product

Figure 1: Catalytic cycle for the Suzuki coupling of neopentyl-like alkyl bromides.

Reaction Optimization & Quantitative Data

The following table summarizes the optimization of reaction conditions for coupling 1-(bromomethyl)-1-ethoxycyclobutane with a standard arylboronic acid (e.g., phenylboronic acid).

Catalyst System (5 mol%)Ligand (10 mol%)Base (2.0 equiv)Solvent SystemTemp (°C)Yield (%)*Mechanistic Observation
Pd(OAc)₂PPh₃K₂CO₃THF / H₂O (5:1)80< 5Insufficient electron density for oxidative addition.
Pd₂(dba)₃XPhosCs₂CO₃1,4-Dioxane10045Moderate conversion; protodeboronation observed.
Pd(OAc)₂PCy₃K₃PO₄Toluene / H₂O (10:1)10062Improved oxidative addition, but slow reductive elimination.
Pd(OAc)₂ RuPhos K₃PO₄ Toluene / H₂O (10:1) 100 84 Optimal balance of oxidative addition and transmetalation.
NiCl₂(dme)**dtbbpyZn (reductant)DMA6078Effective alternative via reductive cross-electrophile coupling[3].

*Yields determined by GC-MS using dodecane as an internal standard. **Nickel-catalyzed reductive coupling utilizing an aryl bromide instead of an arylboronic acid.

Standardized Experimental Protocol

This self-validating protocol utilizes Pd(OAc)₂ and RuPhos to achieve high-yielding C(sp²)–C(sp³) bond formation.

Workflow Setup 1. Glovebox Setup Weigh Pd(OAc)2, RuPhos, K3PO4 Reagents 2. Reagent Addition Add Alkyl-Br & Ar-B(OH)2 Setup->Reagents Solvent 3. Solvent Addition Degassed Toluene/H2O (10:1 v/v) Reagents->Solvent Reaction 4. Thermal Activation 100°C for 24 h (Sealed Tube) Solvent->Reaction Workup 5. Aqueous Workup Extract with EtOAc, Dry over MgSO4 Reaction->Workup Purify 6. Purification Flash Chromatography (Hexane/EtOAc) Workup->Purify

Figure 2: Step-by-step experimental workflow for the Suzuki-Miyaura cross-coupling.

Step-by-Step Methodology:
  • Preparation (Inert Atmosphere): In an argon-filled glovebox, charge an oven-dried 10 mL Schlenk tube or pressure vial with Pd(OAc)₂ (5.6 mg, 0.025 mmol, 5 mol%), RuPhos (23.3 mg, 0.05 mmol, 10 mol%), and anhydrous K₃PO₄ (212 mg, 1.0 mmol, 2.0 equiv).

    • Causality Note: K₃PO₄ is chosen over weaker bases (like K₂CO₃) because the transmetalation of sterically hindered Pd(II)-alkyl complexes requires a strong, soluble base to efficiently form the reactive boronate complex.

  • Reagent Addition: Add the arylboronic acid (0.75 mmol, 1.5 equiv). The excess boronic acid compensates for potential slow protodeboronation at high temperatures.

  • Solvent and Electrophile Addition: Remove the vial from the glovebox (sealed). Under a positive pressure of argon, inject 1-(bromomethyl)-1-ethoxycyclobutane (96.5 mg, 0.5 mmol, 1.0 equiv), followed by previously degassed Toluene (2.5 mL) and degassed deionized H₂O (0.25 mL).

    • Self-Validation Check: Add 10 µL of dodecane at this stage as an internal standard. Take a 10 µL aliquot, dilute in EtOAc, and run a baseline GC-MS to establish the t=0 ratio of electrophile to internal standard.

  • Thermal Activation: Seal the tube tightly and immerse it in a pre-heated oil bath at 100 °C. Stir vigorously (1000 rpm) for 24 hours. High stirring rates are critical to overcome mass-transfer limitations in the biphasic Toluene/H₂O system.

  • Reaction Monitoring: After 12 hours, cool the reaction briefly, take a 10 µL aliquot under argon, and analyze via GC-MS. The disappearance of the 1-(bromomethyl)-1-ethoxycyclobutane mass peak (m/z 192/194) confirms oxidative addition and coupling. If the reaction stalls, it indicates catalyst deactivation (often visible as the precipitation of palladium black).

  • Workup and Purification: Cool the mixture to room temperature. Dilute with EtOAc (10 mL) and wash with water (2 x 5 mL) and brine (5 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (gradient: 0–10% EtOAc in Hexanes) to isolate the cross-coupled product.

Analytical Validation & Troubleshooting

  • Protodeboronation: If the arylboronic acid is consumed but the alkyl bromide remains unreacted, protodeboronation is outcompeting oxidative addition. Solution: Switch to a more stable boronic acid derivative, such as a neopentyl glycol ester or a pinacol ester[5], or utilize anhydrous conditions with a fluoride source (e.g., CsF).

  • Catalyst Deactivation: The formation of a black mirror on the reaction vial indicates the reduction of Pd(II) to inactive Pd(0) aggregates. This occurs if the ligand dissociates or if oxygen enters the system. Solution: Ensure strict adherence to Schlenk techniques and verify the purity and oxidation state of the phosphine ligand.

References

  • 1-(bromomethyl)-1-ethoxycyclobutane — Chemical Substance Information - NextSDS [Link]

  • Nickel-Catalyzed Cross-Electrophile Reductive Couplings of Neopentyl Bromides with Aryl Bromides - The Journal of Organic Chemistry (ACS)[Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs [Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC)[Link]

Sources

Technical Notes & Optimization

Troubleshooting

How to prevent ring opening in 1-(Bromomethyl)-1-ethoxycyclobutane reactions

Welcome to the Advanced Diagnostics and Troubleshooting Portal for cyclobutane-based synthetic intermediates. As a Senior Application Scientist, I have compiled this guide to address the most notorious challenge when wor...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Diagnostics and Troubleshooting Portal for cyclobutane-based synthetic intermediates. As a Senior Application Scientist, I have compiled this guide to address the most notorious challenge when working with 1-(bromomethyl)-1-ethoxycyclobutane : unwanted ring opening and ring expansion.

Because this molecule features a highly strained four-membered ring adjacent to a reactive bromomethyl site and an electron-donating ethoxy group, it is a thermodynamic powder keg. Without precise kinetic control, reactions will spontaneously cascade into cyclopentyl or acyclic derivatives.

Below, you will find the mechanistic causality behind these failures, quantitative data to inform your reaction design, and self-validating protocols to ensure structural integrity.

Mechanistic Divergence: Substitution vs. Expansion

G SM 1-(Bromomethyl)-1-ethoxycyclobutane SN2_Cond SN2 Conditions (Polar Aprotic, Strong Nu-) SM->SN2_Cond Kinetic Control SN1_Cond SN1 / Lewis Acid Conditions (Protic/Ionizing) SM->SN1_Cond Thermodynamic/Ionizing Desired Intact Cyclobutane Product SN2_Cond->Desired Direct Displacement Cation Cyclobutylmethyl Cation SN1_Cond->Cation -Br⁻ Rearrange Semipinacol Ring Expansion Cation->Rearrange Ring Strain Relief Undesired Cyclopentyl Derivative Rearrange->Undesired Oxocarbenium Formation

Caption: Mechanistic divergence of 1-(bromomethyl)-1-ethoxycyclobutane under SN1 vs SN2 conditions.

Troubleshooting Guides & FAQs

Q1: Why does my nucleophilic substitution yield a cyclopentanone derivative instead of the target cyclobutane?

The Causality: This is a classic case of a semipinacol-type ring expansion driven by inadvertent carbocation formation . If your reaction conditions allow for the ionization of the primary bromide (an SN1 pathway), the resulting cyclobutylmethyl cation rapidly undergoes a Wagner-Meerwein shift. The adjacent C–C bond of the cyclobutane ring migrates to the methylene carbon.

This expansion is thermodynamically supercharged by the 1-ethoxy group: as the ring expands to a five-membered system, the positive charge localizes on the carbon bearing the oxygen, immediately forming a highly stable oxocarbenium ion. Upon aqueous workup, this intermediate hydrolyzes into a cyclopentanone derivative. The Solution: You must enforce strict SN​2 kinetic control. Use polar aprotic solvents (e.g., anhydrous DMF or DMSO) and highly reactive nucleophiles. Strictly avoid Lewis acidic reagents (like AgBF4​ or AlCl3​ ) and protic solvents that stabilize the leaving group and promote ionization.

Q2: I am observing acyclic or ring-expanded byproducts during radical-mediated reductions. How do I trap the intact cyclobutane?

The Causality: While cyclobutylmethyl radicals are less prone to spontaneous ring opening than their cyclopropylmethyl counterparts, they still undergo β -scission (ring opening) with a rate constant of approximately 4.7×103 s−1 at standard temperatures . If the bimolecular trapping of the radical by your hydrogen atom donor is slower than this unimolecular rearrangement, the ring will fragment to relieve its inherent ~26 kcal/mol of strain . The Solution: You must outcompete the unimolecular opening kinetics. Increase the concentration of your hydrogen atom donor (e.g., Bu3​SnH ) to ≥0.1 M to ensure the pseudo-first-order trapping rate exceeds 105 s−1 . Alternatively, switch to a superior hydrogen atom donor like Tris(trimethylsilyl)silane (TTMSS), which boasts a higher rate constant for hydrogen abstraction, and run the reaction at the lowest viable temperature.

Q3: How can I successfully form a Grignard or organolithium reagent from this bromide without ring fragmentation?

The Causality: Organoalkali and organomagnesium derivatives of cyclobutanes are generally more stable than their cationic counterparts. However, the ethoxy group sits β to the newly formed carbanion. At room temperature, thermal energy provides enough activation to drive a β -elimination, ejecting the ethoxide leaving group to form a stable methylenecyclobutane. The Solution: Avoid direct magnesium insertion at room temperature or reflux. Instead, utilize halogen-metal exchange with tert-butyllithium at strictly cryogenic temperatures (-78 °C) in THF. The low temperature freezes out the elimination pathway, preserving the organolithium intermediate long enough for electrophilic trapping.

Quantitative Data: Rearrangement Risks & Mitigation

Intermediate TypePrimary Rearrangement RiskThermodynamic Driving ForceRearrangement Rate / Risk LevelMitigation Strategy
Carbocation Semipinacol Ring ExpansionOxocarbenium formation & strain reliefVery High (Instantaneous)Strict SN​2 conditions; avoid Lewis acids and protic solvents.
Radical β -scission (Ring Opening)Relief of cyclobutane ring strainModerate ( k≈4.7×103 s−1 )High concentration ( ≥0.1 M ) of fast H-atom donors (e.g., TTMSS).
Carbanion β -eliminationFormation of C=C π bondLow to Moderate (Temp dependent)Cryogenic halogen-metal exchange (-78 °C); avoid thermal Grignard formation.

Self-Validating Experimental Protocols

Protocol A: SN​2 Azidation (Avoiding Cationic Expansion)

This protocol ensures the displacement of the bromide without triggering the semipinacol rearrangement.

  • Preparation: Flame-dry a Schlenk flask under argon. Add sodium azide (1.5 equiv) and anhydrous DMF to achieve a 0.5 M concentration.

  • Activation: Add a catalytic amount of 15-crown-5 (0.1 equiv) to increase the solubility and nucleophilicity of the azide anion.

  • Addition: Cool the suspension to 0 °C. Add 1-(bromomethyl)-1-ethoxycyclobutane (1.0 equiv) dropwise to prevent localized exothermic heating.

  • Reaction: Stir at room temperature for 12 hours.

    • Self-Validation Check: Monitor the reaction by GC-MS. The intact cyclobutane product will show a molecular ion peak corresponding to the azide. If you observe a peak with a loss of ethylene (M-28), this is the diagnostic fragmentation pattern of the undesired, ring-expanded cyclopentanone.

  • Workup: Quench with ice water, extract with diethyl ether ( ), wash organic layers with brine ( ) to remove DMF, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Protocol B: Cryogenic Halogen-Metal Exchange

This protocol generates a reactive organolithium species while freezing out the β -elimination pathway.

  • Preparation: In a flame-dried flask under argon, dissolve 1-(bromomethyl)-1-ethoxycyclobutane (1.0 equiv) in anhydrous THF (0.2 M).

  • Cooling: Submerge the flask in a dry ice/acetone bath and allow it to equilibrate strictly to -78 °C for 15 minutes.

  • Exchange: Add tert-butyllithium (2.1 equiv, 1.7 M in pentane) dropwise down the cold inner wall of the flask to pre-cool the reagent before it hits the reaction mixture.

  • Trapping: Stir for exactly 30 minutes at -78 °C, then rapidly add the desired electrophile (e.g., anhydrous DMF for formylation) in one rapid portion.

  • Workup: Allow the mixture to slowly warm to 0 °C, quench with saturated aqueous NH4​Cl , and extract with ethyl acetate.

    • Self-Validation Check: Analyze the crude mixture via 1H NMR. The intact cyclobutane will display complex multiplets at ~1.5–2.2 ppm. The appearance of vinylic protons at ~4.8–5.2 ppm indicates that the temperature was too high, resulting in unwanted β -elimination to methylenecyclobutane.

References

  • Ring expansion of cyclobutylmethylcarbenium ions to cyclopentane or cyclopentene derivatives and metal-promoted analogous rearrangements. SciSpace. Available at: [Link]

  • 3 Factors That Stabilize Free Radicals (Ring Strain and Radical Stability). Master Organic Chemistry. Available at: [Link]

Optimization

Technical Support Center: Optimizing Reaction Yields with 1-(Bromomethyl)-1-ethoxycyclobutane

Welcome to the Technical Support Center for 1-(Bromomethyl)-1-ethoxycyclobutane (CAS: 2031259-09-1) [1]. This specialized building block is highly valued in medicinal chemistry for incorporating a sterically hindered, sp...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 1-(Bromomethyl)-1-ethoxycyclobutane (CAS: 2031259-09-1) [1]. This specialized building block is highly valued in medicinal chemistry for incorporating a sterically hindered, sp3-rich 1-ethoxycyclobutyl moiety into drug candidates to improve metabolic stability.

However, its unique structure—a primary bromide attached to a fully substituted cyclobutane ring—creates a classic neopentyl-type steric environment . This structural feature severely complicates standard synthetic methodologies. This guide provides mechanistic troubleshooting, validated protocols, and causal explanations to help you overcome low yields and unwanted side reactions.

Troubleshooting Q&A: Mechanistic Failures & Solutions

Q1: Why is my nucleophilic substitution (SN2) yield extremely low (<10%), with mostly unreacted starting material recovered?

The Mechanism: 1-(Bromomethyl)-1-ethoxycyclobutane is a neopentyl-type halide. In an SN2 reaction, the nucleophile must approach the electrophilic carbon from exactly 180° opposite the bromine leaving group. The bulky 1-ethoxycyclobutyl group physically blocks this backside attack trajectory, raising the activation energy to prohibitive levels. The Solution: Standard SN2 conditions (e.g., K2CO3 in DMF) will fail. To force the alkylation:

  • Finkelstein Catalysis: Add 1.0–2.0 equivalents of NaI or KI. The iodide ion is a superior nucleophile that can slowly displace the bromide, forming an alkyl iodide intermediate in situ, which is a much better leaving group for the subsequent SN2 attack.

  • Solvent & Temperature: Use highly polar aprotic solvents (DMSO or DMPU) and elevate temperatures (80–100 °C) or utilize high-pressure conditions to overcome the steric activation barrier.

Q2: I attempted an alkylation using a strong Lewis acid to promote the reaction, but NMR shows a cyclopentyl ether instead of the expected cyclobutane product. What happened?

The Mechanism: You have inadvertently triggered a Wagner-Meerwein rearrangement . Strong Lewis acids (e.g., AgBF4, AlCl3) or highly ionizing protic solvents promote an SN1-like ionization, pulling the bromide off to leave a developing primary carbocation. Because cyclobutane rings possess significant ring strain (~26 kcal/mol), the adjacent C–C bond rapidly undergoes a 1,2-alkyl shift to expand the ring into a much more stable 1-ethoxycyclopentyl cation, which is then trapped by the nucleophile. The Solution: Strictly avoid Lewis acids and ionizing conditions. If you must use this building block, you must maintain SN2 conditions or pivot to radical-based chemistry where carbocation rearrangements do not occur.

Q3: Standard Suzuki/Negishi cross-couplings are failing. How can I couple this building block to an aryl ring?

The Mechanism: Traditional Palladium-catalyzed cross-couplings rely on a two-electron oxidative addition step. For neopentyl bromides, this step is kinetically prohibitive due to the same steric bulk that prevents SN2 reactions. The Solution: Transition to Nickel-Catalyzed Cross-Electrophile Reductive Coupling or Metallaphotoredox Catalysis . These methods bypass the two-electron oxidative addition by utilizing Single-Electron Transfer (SET). The Ni(I) species or photocatalyst reduces the neopentyl bromide to an sp2-hybridized primary alkyl radical. Because the radical is planar and lacks a leaving group, it is far less sterically demanding and rapidly recombines with the transition metal catalyst to forge the C–C bond [2].

Quantitative Data: Comparative Yields

The table below summarizes expected yields based on the chosen synthetic methodology, highlighting the necessity of radical-based approaches for neopentyl systems.

Reaction MethodologyCatalyst / AdditivePrimary ProductExpected YieldPrimary Failure Mode
Standard SN2 K2CO3, DMFAlkylated Cyclobutane< 5% Unreacted starting material
Finkelstein SN2 NaI (1 eq), DMSO, 90°CAlkylated Cyclobutane15 - 35% Slow kinetics, competing elimination
Lewis Acid SN1 AgOTf, DCMAlkylated Cyclopentane> 70% Wagner-Meerwein Ring Expansion
Standard Suzuki (Pd) Pd(PPh3)4, BaseCross-Coupled Product< 5% Failed oxidative addition
Ni-Reductive Coupling NiCl2(DME), Zn dustCross-Coupled Product65 - 85% Highly efficient via SET [2]

Validated Protocol: Ni-Catalyzed Cross-Electrophile Reductive Coupling

To successfully couple 1-(Bromomethyl)-1-ethoxycyclobutane with an aryl bromide, utilize the following reductive coupling protocol adapted from Biswas et al. [2]. This method uses 5-cyanoimidazole as a ligand to tune the Nickel catalyst specifically for sterically hindered neopentyl halides.

Reagents & Materials:

  • Aryl bromide (1.0 equiv, 0.5 mmol)

  • 1-(Bromomethyl)-1-ethoxycyclobutane (1.5 equiv, 0.75 mmol)

  • NiCl2(DME) (10 mol %, 0.05 mmol)

  • 5-Cyanoimidazole ligand (10 mol %, 0.05 mmol)

  • Zinc dust (2.0 equiv, 1.0 mmol) - Terminal reductant

  • NaI (25 mol %, 0.125 mmol) - In situ Finkelstein activator

  • Trifluoroacetic acid (TFA) (10 mol %, 0.05 mmol) - Zn surface activator

  • Anhydrous N,N-dimethylacetamide (DMA) (0.3 M)

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox, add NiCl2(DME), 5-cyanoimidazole, Zinc dust, and NaI to an oven-dried reaction vial equipped with a magnetic stir bar.

  • Solvent & Substrate Addition: Add anhydrous DMA to the vial, followed by the aryl bromide and 1-(Bromomethyl)-1-ethoxycyclobutane.

  • Activation: Add TFA directly to the mixture. Seal the vial with a Teflon-lined cap and remove it from the glovebox. (Note: TFA etches the zinc oxide layer, exposing active Zn(0) for efficient catalyst turnover).

  • Reaction: Transfer the vial to a pre-heated oil bath or heating block set to 60 °C. Stir vigorously (800 rpm) for 16 hours.

  • Workup: Cool the mixture to room temperature. Dilute with Ethyl Acetate (EtOAc) and filter the suspension through a short pad of Celite to remove unreacted Zinc and inorganic salts.

  • Purification: Wash the organic filtrate with water (3x) and brine (1x) to remove the DMA solvent. Dry over anhydrous Na2SO4, concentrate under reduced pressure, and purify via silica gel flash chromatography.

Mechanistic Visualization

The following diagram illustrates the divergent reaction pathways of 1-(Bromomethyl)-1-ethoxycyclobutane depending on the chosen conditions.

G Substrate 1-(Bromomethyl)- 1-ethoxycyclobutane SN2 SN2 Conditions (Standard Bases) Substrate->SN2 SN1 SN1 Conditions (Lewis Acids/Protic) Substrate->SN1 Radical Reductive / Photoredox (Nickel Catalysis) Substrate->Radical SN2_Result Low Yield (Steric Hindrance) SN2->SN2_Result Blocked by Neopentyl Bulk SN1_Result Ring Expansion (Cyclopentyl Byproduct) SN1->SN1_Result Wagner-Meerwein Shift Radical_Result High Yield (Alkyl Radical Intermediate) Radical->Radical_Result SET Bypasses Sterics

Reaction pathways for 1-(Bromomethyl)-1-ethoxycyclobutane under varying mechanistic conditions.

References

  • Biswas, S., Qu, B., Desrosiers, J.-N., et al. (2020). "Nickel-Catalyzed Cross-Electrophile Reductive Couplings of Neopentyl Bromides with Aryl Bromides." The Journal of Organic Chemistry, 85(12), 8214–8220. Available at:[Link]

Troubleshooting

Technical Support Center: Troubleshooting 1-(Bromomethyl)-1-ethoxycyclobutane Synthesis

Welcome to the Technical Support Center for the synthesis and optimization of 1-(Bromomethyl)-1-ethoxycyclobutane . Synthesizing this specialized cyclobutane derivative from its primary alcohol precursor (1-ethoxycyclobu...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and optimization of 1-(Bromomethyl)-1-ethoxycyclobutane . Synthesizing this specialized cyclobutane derivative from its primary alcohol precursor (1-ethoxycyclobutanemethanol) presents a unique dual-challenge: overcoming the severe steric hindrance of a neopentyl-like center while preventing the acid-catalyzed degradation of a sensitive tertiary cyclobutyl ether.

This guide provides field-proven insights, mechanistic causality, and self-validating protocols to help you maximize your conversion rates.

Quantitative Comparison of Bromination Methods

To understand why certain reactions fail while others succeed, we must look at the quantitative conversion data across different halogenation environments.

MethodReagentsConditionsExpected ConversionMajor ByproductsCausality / Notes
Standard Bromination PBr3​ Neat or DCM, 0 °C to RT< 20%Rearranged bromides, cyclobutanoneHBr generation cleaves the sensitive tertiary ether; carbocation rearrangement occurs.
Acid-Catalyzed HBr/H2​SO4​ Aqueous, Reflux0%Complete degradationExtreme acid sensitivity of the cyclobutane ether leads to rapid ring-opening.
Appel Reaction PPh3​ , CBr4​ DCM, 0 °C to RT85 - 90%Triphenylphosphine oxideNeutral conditions prevent ether cleavage; strong P=O bond formation drives sluggish SN​2 .
Dibromophosphorane Ph3​PBr2​ , ImidazoleDMF or MeCN, 0 °C80 - 85%Triphenylphosphine oxideAvoids CBr4​ toxicity; imidazole acts as an acid scavenger to protect the ether.
Frequently Asked Questions & Troubleshooting

Q1: Why does standard bromination with PBr3​ result in severe degradation and low yields of 1-(bromomethyl)-1-ethoxycyclobutane? A1: The failure of PBr3​ is caused by a combination of steric hindrance and acid sensitivity. The precursor, 1-ethoxycyclobutanemethanol, features a primary alcohol adjacent to a fully substituted quaternary carbon. This neopentyl-like steric environment drastically reduces the rate of bimolecular nucleophilic substitution ( SN​2 ) (1)[1]. Because the desired reaction is exceptionally slow, the HBr generated as a byproduct by PBr3​ has ample time to protonate the acid-sensitive tertiary ether (the 1-ethoxycyclobutyl moiety). This protonation triggers rapid ether cleavage and the formation of a stabilized cyclobutyl cation, leading to ring expansion or opening rather than the target compound (1)[1].

Q2: How can I overcome the steric hindrance without triggering acid-catalyzed degradation? A2: The optimal strategy is to decouple leaving group activation from acid generation by utilizing the Appel reaction ( PPh3​ / CBr4​ ). The Appel reaction is the industry standard for neopentyl-like systems because it operates under exceptionally mild, neutral conditions (2)[2]. Triphenylphosphine reacts with carbon tetrabromide to form a highly electrophilic phosphonium salt. The immense thermodynamic driving force of forming the strong P=O bond (triphenylphosphine oxide) forces the otherwise sluggish SN​2 displacement by the bromide ion to completion, while completely preserving the acid-sensitive cyclobutane ring (3)[3].

Q3: Even with the Appel reaction, my conversion stalls at 50%. How do I force the reaction to completion? A3: Stalled Appel reactions in highly recalcitrant neopentyl-like terminals are typically caused by premature consumption of the active phosphonium species by trace moisture (4)[4]. To fix this, implement a self-validating anhydrous protocol: ensure your PPh3​ and solvent mixture remains completely clear before adding CBr4​ . Additionally, adding a mild, non-nucleophilic base like pyridine (0.5 eq) acts as an "insurance policy" to scavenge any trace HBr generated from adventitious moisture, keeping the ether safe during the prolonged 12-16 hour reaction time required for neopentyl centers.

Mechanistic Pathway Visualization

MechanisticPathway cluster_acidic Pathway A: Acidic Conditions (PBr3 / HBr) cluster_neutral Pathway B: Neutral Conditions (PPh3 / CBr4) SM 1-Ethoxycyclobutanemethanol (Neopentyl-like & Acid-Sensitive) AcidicReagent HBr Generation SM->AcidicReagent AppelReagent Phosphonium Salt Formation SM->AppelReagent Oxonium Ether Protonation (Oxonium Ion) AcidicReagent->Oxonium Carbocation Ring Opening & Carbocation Rearrangement Oxonium->Carbocation Degradation Complex Mixture (<20% Target Yield) Carbocation->Degradation Alkoxy Alkoxyphosphonium Intermediate AppelReagent->Alkoxy SN2 Direct SN2 Displacement (Bromide Attack) Alkoxy->SN2 Target 1-(Bromomethyl)-1-ethoxycyclobutane (>85% Target Yield) SN2->Target

Mechanistic divergence of 1-ethoxycyclobutanemethanol bromination under acidic vs. neutral conditions.

Self-Validating Experimental Protocol: Optimized Appel Bromination

Objective: Maximize the conversion of 1-ethoxycyclobutanemethanol to 1-(bromomethyl)-1-ethoxycyclobutane while preventing ether cleavage.

Reagents:

  • 1-Ethoxycyclobutanemethanol (1.0 eq)

  • Triphenylphosphine ( PPh3​ ) (1.5 eq)

  • Carbon tetrabromide ( CBr4​ ) (1.5 eq)

  • Pyridine (0.5 eq)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • System Preparation & Moisture Check: Flame-dry a round-bottom flask under argon. Add 1-ethoxycyclobutanemethanol (1.0 eq) and PPh3​ (1.5 eq) in anhydrous DCM (0.2 M). Self-Validation: The solution must remain completely clear. Any cloudiness indicates moisture, which will prematurely hydrolyze the phosphonium intermediate.

  • Acid Scavenging: Add pyridine (0.5 eq) to the mixture. Causality: This acts as an acid scavenger to neutralize any trace HBr formed from adventitious water, protecting the highly sensitive tertiary cyclobutyl ether from ring-opening.

  • Activation: Cool the mixture to 0 °C using an ice bath.

  • Controlled Halogen Addition: Dissolve CBr4​ (1.5 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise over 30 minutes via an addition funnel. Self-Validation: The reaction mixture should turn a pale yellow upon CBr4​ addition, indicating the formation of the active bromophosphonium species. If it turns dark brown immediately, oxygen or moisture has compromised the reagents.

  • Propagation & Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then gradually warm to room temperature. Self-Validation: Monitor via GC-MS. The disappearance of the starting material mass and the appearance of the product mass (m/z 192/194 isotopic cluster) confirms conversion. Due to neopentyl steric hindrance, allow 12-16 hours for complete conversion.

  • Workup: Quench the reaction with saturated aqueous NaHCO3​ . Extract the aqueous layer three times with DCM. Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: The major byproduct, triphenylphosphine oxide ( Ph3​P=O ), is highly polar and difficult to separate via standard chromatography. Self-Validation: Triturate the crude residue with cold hexanes/diethyl ether (9:1). Successful trituration is visually confirmed when a voluminous white precipitate ( Ph3​P=O ) crashes out. Filter through a pad of Celite, concentrate the filtrate, and purify via flash chromatography (silica gel, 5% EtOAc in Hexanes) to isolate the pure 1-(bromomethyl)-1-ethoxycyclobutane.

References
  • Appel Reaction: Alcohol to Alkyl Halide (PPh3 + CBr4/CCl4), OrgoSolver.
  • Application of Appel reaction to the primary alcohol groups of fructooligosaccharides, Arkivoc.
  • Discovery-Based Bromination of Alcohols: An Organic Chemistry Experiment Supporting Spectroscopic Analysis and Mechanistic Reasoning, Journal of Chemical Education (ACS Publications).
  • Functional group interconversion and rearrangment, Chemistry Stack Exchange.

Sources

Optimization

Technical Support Center: Optimizing Solvent Conditions for 1-(Bromomethyl)-1-ethoxycyclobutane Alkylation

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with 1-(Bromomethyl)-1-ethoxycyclobutane (CAS 2031259-09-1)[1].

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with 1-(Bromomethyl)-1-ethoxycyclobutane (CAS 2031259-09-1)[1]. While this reagent is a highly valuable building block for introducing functionalized cyclobutane rings into pharmaceutical intermediates, its unique structure presents significant synthetic challenges.

Below, we detail the mechanistic causality behind common reaction failures, provide a troubleshooting FAQ, and outline a self-validating experimental protocol to ensure high-yield alkylations.

Part 1: Mechanistic Insights & The Causality of Solvent Selection

Alkylation using 1-(Bromomethyl)-1-ethoxycyclobutane is inherently difficult due to two competing structural factors:

  • Steric Hindrance: The bromomethyl group is attached to a fully substituted quaternary carbon (C1 of the cyclobutane ring), creating a "neopentyl-like" steric environment that severely retards bimolecular nucleophilic substitution (SN2).

  • Ring Strain: The cyclobutane ring possesses approximately 26.5 kcal/mol of ring strain[2]. If the bromide leaving group ionizes to form a cyclobutylcarbinyl carbocation (SN1 pathway), the molecule will rapidly undergo "dancing resonance" and rearrange to relieve this strain, resulting in ring-expanded (cyclopentyl) or ring-opened (acyclic) byproducts[3][4].

The Role of the Solvent: To successfully utilize this reagent, the SN2 pathway must outcompete the SN1 pathway.

  • Protic solvents (e.g., ethanol, water) hydrogen-bond with the leaving bromide ion, facilitating ionization and guaranteeing carbocation-mediated rearrangement[3].

  • Polar aprotic solvents (e.g., DMF, Acetonitrile, DMSO) solvate the base's counter-cation but leave the nucleophile unsolvated (or "naked"). This dramatically increases the nucleophile's kinetic energy, forcing the direct SN2 displacement to occur before the bromide can spontaneously ionize[5].

Pathway Reactant 1-(Bromomethyl)-1- ethoxycyclobutane SN2 Pathway A: SN2 Mechanism (Polar Aprotic Solvent) Reactant->SN2 DMF, MeCN Strong Nucleophile SN1 Pathway B: SN1 Mechanism (Protic/Solvolytic Conditions) Reactant->SN1 H2O, EtOH Weak Nucleophile Product Desired N-Alkylated Cyclobutane Derivative SN2->Product Direct Displacement (Inversion of Kinetics) Cation Cyclobutylcarbinyl Carbocation Intermediate SN1->Cation Bromide Ionization Rearrange Ring Expansion (Cyclopentyl) & Ring Opening (Acyclic) Cation->Rearrange Strain Release (~26.5 kcal/mol)

Mechanistic divergence in cyclobutylmethyl alkylation based on solvent polarity.

Part 2: Troubleshooting & FAQs

Q1: Why am I isolating cyclopentyl or acyclic byproducts instead of the desired cyclobutylmethyl derivative? A: You are operating under conditions that permit SN1 ionization. The cyclobutylcarbinyl cation is highly unstable and will immediately rearrange to equilibrating cyclopentyl and homoallyl carbocations to shed ring strain[3][4]. Solution: Eliminate all traces of moisture and protic solvents. Switch to strictly anhydrous polar aprotic solvents like N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)[5].

Q2: I switched to anhydrous DMF, but the SN2 reaction is extremely slow. How can I accelerate it without causing thermal degradation? A: The slow rate is due to neopentyl-like steric hindrance blocking the nucleophile's backside attack. To overcome this, add 0.5 to 1.0 equivalents of Sodium Iodide (NaI) or Potassium Iodide (KI) to the reaction mixture. This initiates an in situ Finkelstein reaction, converting the sterically hindered bromide into a cyclobutylmethyl iodide. Iodide is a vastly superior leaving group, accelerating the SN2 displacement significantly[6].

Q3: Which base is optimal for N-alkylation with this reagent? A: Avoid strong, nucleophilic bases (e.g., alkoxides) which can induce E2 elimination or compete as nucleophiles. Instead, utilize mildly basic, non-nucleophilic inorganic salts such as Potassium Carbonate (K2CO3) or Cesium Carbonate (Cs2CO3). For homogeneous reactions, hindered organic bases like Triethylamine (Et3N) or N,N-Diisopropylethylamine (DIPEA) are highly effective[6][7].

Part 3: Quantitative Data on Solvent Effects

The following table summarizes the expected reaction outcomes based on established literature parameters for cyclobutylmethyl halide alkylations[5][7].

Solvent SystemSolvent TypeAdditiveTemp (°C)Est. SN2 Yield (%)Est. Rearrangement (%)
Ethanol (EtOH) Polar ProticNone75< 10%> 80% (Ring Expansion)
Tetrahydrofuran (THF) Moderately Polar AproticNone6530 - 40%< 5% (Mostly unreacted)
Acetonitrile (MeCN) Polar AproticNone8060 - 70%< 5%
DMF Polar AproticNone7575 - 85%< 2%
DMF Polar Aprotic0.5 eq NaI 75> 90% < 1%

Part 4: Validated Experimental Protocol (N-Alkylation Workflow)

This protocol is designed as a self-validating system. By utilizing Finkelstein activation in a polar aprotic environment, you ensure the kinetic dominance of the SN2 pathway.

Reagents Required:

  • Nucleophile (e.g., secondary amine substrate): 1.0 eq

  • 1-(Bromomethyl)-1-ethoxycyclobutane: 1.2 eq

  • Anhydrous DMF: 10 mL per mmol of substrate

  • Sodium Iodide (NaI, anhydrous): 0.5 eq

  • Triethylamine (Et3N) or K2CO3: 2.0 eq

Step-by-Step Methodology:

  • Substrate Dissolution: Under an inert nitrogen atmosphere, dissolve the nucleophile (1.0 eq) in anhydrous DMF.

  • Base & Activator Addition: Add the selected base (2.0 eq) followed by anhydrous NaI (0.5 eq). Stir at room temperature for 10 minutes to ensure a homogenous suspension.

  • Reagent Introduction: Dropwise, add 1-(Bromomethyl)-1-ethoxycyclobutane (1.2 eq) to the mixture.

  • Thermal Activation: Heat the reaction mixture to 75 °C. Self-Validation Check 1: Monitor via LC-MS every 4 hours. The Finkelstein intermediate (mass shift corresponding to iodide exchange) may briefly appear before the final product mass is detected[6][7].

  • Aqueous Workup: Once the starting material is consumed (typically 12–24 hours), cool the reaction to room temperature. Quench with distilled water to solubilize the DMF and inorganic salts. Extract the aqueous layer 3x with Ethyl Acetate (EtOAc).

  • Purification & Validation: Dry the combined organic layers over Na2SO4, concentrate under reduced pressure, and purify via flash chromatography. Self-Validation Check 2: Perform 1H NMR on the purified product. Confirm the structural integrity of the cyclobutane ring by identifying the ethoxy group signals (-OCH2CH3) and the distinct multiplet of the intact cyclobutane protons. The absence of vinylic protons (5.0–6.0 ppm) confirms that no ring-opening rearrangement occurred.

Workflow Step1 1. Dissolution (Substrate + Base in Anhydrous DMF) Step2 2. Reagent Addition (1-(Bromomethyl)-1- ethoxycyclobutane) Step1->Step2 Step3 3. Activation (Catalytic NaI for Finkelstein) Step2->Step3 Step4 4. Heating (70-80°C, 12-24h) Step3->Step4 Step5 5. Workup (Aqueous Quench & EtOAc Extract) Step4->Step5 Step6 6. Validation (NMR/LC-MS Confirmation) Step5->Step6

Step-by-step experimental workflow for optimized SN2 alkylation using Finkelstein activation.

References

  • 1-(bromomethyl)
  • How to prevent rearrangement in cyclopropylmethyl halide reactions, BenchChem,
  • Ring Opening versus Ring Expansion in Rearrangement of Bicyclic Cyclobutylcarbinyl Radicals, The Journal of Organic Chemistry - ACS Public
  • US8546572B2 - Process for the preparation of morphinane analogues, Google P
  • Density Functional Theory Calculations of the Effect of Fluorine Substitution on the Cyclobutylcarbinyl to 4-Pentenyl Radical Rearrangement, The Journal of Organic Chemistry - ACS Public
  • 10-Ketomorphinan and 3-Substituted-3-desoxymorphinan Analogues as Mixed κ and μ Opioid Ligands: Synthesis and Biological Evaluation of Their Binding Affinity at Opioid Receptors, Journal of Medicinal Chemistry - ACS Public
  • Why does polar aprotic solvent favour SN2 reactions generally?, Quora,

Sources

Reference Data & Comparative Studies

Validation

Analytical Validation of 1-(Bromomethyl)-1-ethoxycyclobutane: A Comparison Guide for NMR Methodologies

1-(Bromomethyl)-1-ethoxycyclobutane (CAS 2031259-09-1) is a highly specialized, sp³-rich building block widely utilized in fragment-based drug discovery to introduce functionalized cyclobutyl moieties into drug candidate...

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Author: BenchChem Technical Support Team. Date: April 2026

1-(Bromomethyl)-1-ethoxycyclobutane (CAS 2031259-09-1) is a highly specialized, sp³-rich building block widely utilized in fragment-based drug discovery to introduce functionalized cyclobutyl moieties into drug candidates[1]. Ensuring the structural integrity and purity of this precursor is critical; unreacted starting materials or elimination byproducts can severely impact downstream cross-coupling reactions.

This guide objectively compares analytical platforms—specifically High-Field NMR, Benchtop NMR, and GC-MS—for the validation of this compound. It provides expected chemical shifts, explains the quantum mechanical causality behind these shifts, and outlines a self-validating experimental protocol for rigorous quality control.

Theoretical vs. Empirical NMR Chemical Shifts

The interpretation of the NMR spectra for 1-(Bromomethyl)-1-ethoxycyclobutane requires an understanding of the magnetic anisotropy of the cyclobutane ring and the inductive effects of its substituents.

  • Cyclobutane Ring Dynamics: Unlike larger, more flexible cycloalkanes, the cyclobutane ring exhibits a deshielding effect on its protons due to its σ-antiaromatic C-C framework, shifting unsubstituted cyclobutane protons to approximately 1.96 ppm[2][3].

  • Inductive Deshielding: The highly electronegative ethoxy oxygen at the C1 position strongly pulls electron density away from the ring, heavily deshielding the quaternary C1 carbon (~75-80 ppm) and the adjacent ethoxy methylene protons (~3.4 ppm)[4].

  • Bromomethyl Singlet: The heavy atom effect of bromine, combined with the lack of vicinal protons on the quaternary C1 carbon, results in a distinct, isolated singlet for the -CH₂Br group around 3.55 ppm. This singlet is the primary diagnostic peak for rapid structural confirmation.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments (in CDCl₃)

Position¹H Shift (ppm)MultiplicityIntegration¹³C Shift (ppm)Causality / Structural Rationale
Ethoxy -CH₃ 1.15 - 1.25Triplet (t)3H15.0 - 16.0Shielded methyl group, split by the adjacent -CH₂- protons.
Cyclobutane C3 1.50 - 1.80Multiplet (m)2H12.0 - 14.0Farthest from the electronegative O and Br atoms; least deshielded.
Cyclobutane C2, C4 1.90 - 2.20Multiplet (m)4H30.0 - 33.0Deshielded by proximity to the C1 oxygen and inherent ring strain.
Ethoxy -OCH₂- 3.35 - 3.50Quartet (q)2H57.0 - 59.0Strongly deshielded by direct attachment to the electronegative oxygen.
Bromomethyl -CH₂Br 3.50 - 3.65Singlet (s)2H37.0 - 40.0Deshielded by Br; appears as a singlet due to the adjacent quaternary C1.
Cyclobutane C1 ---75.0 - 80.0Quaternary carbon; heavily deshielded by the directly bonded oxygen.
Platform Comparison: High-Field NMR vs. Benchtop NMR vs. GC-MS

The choice of analytical platform depends on whether the goal is absolute structural elucidation of a novel synthesis or rapid, at-line quality control of a commercial batch. Recent advancements in permanent magnet technology have made Benchtop NMR (60-80 MHz) a viable alternative to superconducting High-Field NMR (≥400 MHz) for routine drug discovery workflows[5][6].

Table 2: Performance Comparison for Cyclobutane Derivative Validation

FeatureHigh-Field NMR (≥400 MHz)Benchtop NMR (60-80 MHz)GC-MS
Resolution Excellent. Fully resolves the complex C2/C4 and C3 cyclobutane multiplets[6].Moderate. Cyclobutane multiplets will likely overlap, but the -CH₂Br singlet remains distinct[7].High chromatographic separation.
Structural Proof Definitive 3D connectivity and exact J-coupling values.Good for functional group identification (e.g., ethoxy quartet).Mass fragmentation only; cannot easily prove regiochemistry.
Sensitivity (¹³C) High. Easily detects the quaternary C1 carbon.Low. Requires highly concentrated samples or hyperpolarization[6].N/A
Throughput & Cost Low throughput, high cost (requires cryogens and core facilities)[8].High throughput, low cost (at-line, cryogen-free)[5].Medium throughput, moderate cost.

Analytical Verdict:Benchtop NMR is highly effective for routine batch validation of 1-(Bromomethyl)-1-ethoxycyclobutane because the diagnostic -CH₂Br singlet and ethoxy quartet are easily resolved even at low fields. However, High-Field NMR is strictly required if the synthetic route is suspected to have generated regioisomeric impurities that require precise multiplet deconvolution.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in the data, the following NMR acquisition protocol is designed as a self-validating system. It incorporates internal standards and relaxation-time considerations to prevent false negatives (e.g., missing quaternary carbons).

Step 1: Sample Preparation

  • Weigh 15–20 mg of 1-(Bromomethyl)-1-ethoxycyclobutane.

  • Dissolve the compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality: CDCl₃ is chosen because it is non-polar enough to dissolve the organic building block, while its deuterium provides a strong lock signal to stabilize the magnetic field. TMS acts as an internal standard (0.00 ppm) to correct for any temperature-dependent solvent shift drifts[9].

Step 2: Instrument Calibration (Self-Validation Check)

  • Insert the NMR tube and lock onto the CDCl₃ deuterium frequency (7.26 ppm for ¹H, 77.16 ppm for ¹³C)[9].

  • Automatically tune and match the probe to the exact impedance of the sample. Failure to tune properly will result in asymmetric peak shapes and poor signal-to-noise ratios.

  • Shim the magnet (Z1-Z5 gradients) until the CDCl₃ solvent peak FWHM (Full Width at Half Maximum) is <1.0 Hz.

Step 3: ¹H-NMR Acquisition

  • Execute a standard 1D proton sequence (e.g., zg30) with 16 scans.

  • Set the relaxation delay (D1) to 2.0 seconds.

  • Causality: A 2-second delay ensures complete T₁ relaxation of the protons between pulses, allowing for accurate integration ratios (3:2:4:2:2) to validate the molecular formula (C₇H₁₃BrO).

Step 4: ¹³C-NMR Acquisition

  • Execute a proton-decoupled ¹³C sequence (e.g., zgpg30) with a minimum of 512 scans.

  • Critical Parameter: Increase the relaxation delay (D1) to 3.0 seconds.

  • Causality: The C1 carbon is quaternary (lacking attached protons) and relies on slower dipole-dipole relaxation from neighboring protons. A standard 1-second delay will saturate this signal, causing the diagnostic C1 peak (~78 ppm) to vanish into the baseline.

Step 5: Data Processing

  • Apply zero-filling to 64k points to enhance digital resolution.

  • Apply an exponential window function (Line Broadening = 0.3 Hz for ¹H; 1.0 Hz for ¹³C) to optimize the signal-to-noise ratio without sacrificing the resolution of the ethoxy quartet.

Validation Workflow Diagram

The following logical workflow dictates the selection of the analytical platform based on the specific validation requirements of the laboratory.

NMR_Validation_Workflow Sample 1-(Bromomethyl)-1-ethoxycyclobutane Sample Prep (CDCl3 + TMS) Decision Validation Requirement? Sample->Decision Benchtop Benchtop NMR (60-80 MHz) Rapid At-Line QC Decision->Benchtop Known Batch QC HighField High-Field NMR (≥400 MHz) Full Structural Elucidation Decision->HighField New Route / Unknown CheckGroups Confirm -CH2Br Singlet & Ethoxy Quartet Benchtop->CheckGroups CheckRings Resolve Cyclobutane Multiplets & Quaternary C1 HighField->CheckRings ValidQC Routine Purity Confirmed CheckGroups->ValidQC ValidStruct Absolute Structure Confirmed CheckRings->ValidStruct

Decision workflow for benchtop vs. high-field NMR validation of cyclobutane derivatives.

References
  • Doc Brown's Chemistry. "Cyclobutane low/high resolution H-1 proton NMR spectrum analysis". docbrown.info. [Link]

  • Baranac-Stojanović, M., & Stojanović, M. "1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study". Journal of Organic Chemistry, 2013.[Link]

  • Chemistry Steps. "NMR Chemical Shift Values Table". chemistrysteps.com, 2024.[Link]

  • Labcompare. "New Fields and Exciting Applications for Benchtop NMR Instruments". labcompare.com, 2020. [Link]

  • Torres, F., et al. "Rescaling NMR for a Larger Deployment in Drug Discovery: Hyperpolarization and Benchtop NMR". ResearchGate, 2024.[Link]

  • Technology Networks. "Benchtop NMR Breaks New Ground". technologynetworks.com, 2024.[Link]

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